molecular formula C13H16BrN3O2 B13509051 tert-butyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate

tert-butyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate

Cat. No.: B13509051
M. Wt: 326.19 g/mol
InChI Key: XWAPROLPMRVGAH-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate (CAS 2624119-04-4) is a brominated indazole derivative supplied at a minimum of 95% purity. It has a molecular formula of C13H16BrN3O2 and a molecular weight of 326.19 g/mol . The compound features a reactive bromo substituent and a protected amino group on the indazole core, making it a valuable building block for medicinal chemistry and drug discovery research . The indazole scaffold is recognized as a privileged structure in pharmacology, found in compounds with a broad spectrum of biological activities . This scaffold is present in several approved drugs and clinical candidates targeting various conditions, such as anti-cancer agents (e.g., Pazopanib, Axitinib), anti-inflammatory drugs, and antimicrobials . As such, this chemical serves as a key intermediate for the synthesis and exploration of novel bioactive molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H16BrN3O2

Molecular Weight

326.19 g/mol

IUPAC Name

tert-butyl 2-(3-amino-6-bromoindazol-1-yl)acetate

InChI

InChI=1S/C13H16BrN3O2/c1-13(2,3)19-11(18)7-17-10-6-8(14)4-5-9(10)12(15)16-17/h4-6H,7H2,1-3H3,(H2,15,16)

InChI Key

XWAPROLPMRVGAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=C(C=CC(=C2)Br)C(=N1)N

Origin of Product

United States

Preparation Methods

Synthesis of 3-amino-6-bromo-1H-indazole

The starting point is typically 5-bromo-2-fluorobenzonitrile or 6-bromo-2-fluorobenzonitrile, which undergoes nucleophilic substitution with hydrazine hydrate to form the indazole ring bearing an amino group at position 3 and bromine at position 6.

Typical procedure:

  • React 5-bromo-2-fluorobenzonitrile (or 6-bromo-2-fluorobenzonitrile) with excess hydrazine hydrate in ethanol.
  • Heat the mixture in a sealed tube at approximately 343 K (70 °C) for 4 hours.
  • Monitor reaction progress by thin-layer chromatography (TLC).
  • Concentrate and purify the product by recrystallization from ethanol.

Yield: Approximately 90% for 5-bromo-3-aminoindazole derivatives.

Protection of Indazole Nitrogen with tert-Butoxycarbonyl (Boc) Group

To protect the indazole nitrogen (N1), the compound is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

Typical procedure:

  • Dissolve 3-amino-6-bromo-1H-indazole in DCM.
  • Add equimolar DMAP and cool the mixture to 0 °C.
  • Slowly add Boc anhydride.
  • Allow the reaction mixture to warm to room temperature and stir for 15 hours.
  • Monitor by TLC.
  • Work up by washing with water and brine, drying over anhydrous sodium sulfate.
  • Purify by silica gel column chromatography using 20–30% ethyl acetate in hexane.

Yield: Around 60–62%, product isolated as a gummy solid that crystallizes over 2 days.

Introduction of 2-(tert-butyl acetate) Side Chain

The attachment of the 2-(tert-butyl acetate) group to the indazole nitrogen can be achieved by alkylation with tert-butyl bromoacetate or by esterification of the corresponding 2-(hydroxyacetyl) derivative.

Method A: Alkylation

  • Dissolve the Boc-protected 3-amino-6-bromo-1H-indazole in a polar aprotic solvent such as dimethylformamide (DMF).
  • Add a base such as potassium carbonate.
  • Add tert-butyl bromoacetate dropwise.
  • Stir the reaction at elevated temperature (~90 °C) for 4 hours.
  • Monitor by TLC.
  • Quench, extract, and purify by column chromatography.

Method B: Esterification via Acid Chloride

  • Convert 2-(carboxylic acid) precursor to acid chloride using thionyl chloride or 2-chloro-4,6-dimethoxytriazine in the presence of a base (e.g., N-methylmorpholine).
  • React the acid chloride with the Boc-protected indazole intermediate in anhydrous solvent (THF or DMF).
  • Purify the product by standard workup and chromatography.

Reaction Conditions and Yields Summary Table

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
3-amino-6-bromo-1H-indazole 5-bromo-2-fluorobenzonitrile + hydrazine hydrate Ethanol 343 K (70 °C) 4 h ~90 Sealed tube, recrystallization purification
Boc protection Boc anhydride + DMAP DCM 0 °C to RT 15 h 60–62 Column chromatography purification
Alkylation with tert-butyl bromoacetate K2CO3, tert-butyl bromoacetate DMF 90 °C 4 h Variable Monitored by TLC, column chromatography
Esterification via acid chloride Thionyl chloride or 2-chloro-4,6-dimethoxytriazine + base THF or DMF RT Several h Variable Requires anhydrous conditions

Analytical and Purification Techniques

Research Insights and Considerations

  • Protection of the indazole nitrogen with Boc is crucial to prevent side reactions during alkylation.
  • Reaction times and temperatures are optimized to balance conversion and minimize decomposition.
  • The presence of bromine at position 6 allows further functionalization via Suzuki coupling or other cross-coupling reactions if desired.
  • Choice of solvent and base can significantly affect yield and purity.
  • Purification steps are critical due to the gummy nature of some intermediates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium thiolate, primary amines, or sodium alkoxide in polar aprotic solvents.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dehalogenated products or hydrogenated derivatives.

    Substitution: Thiolated, aminated, or alkoxylated indazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Serves as a precursor for the development of novel heterocyclic compounds.

Biology:

  • Investigated for its potential as a bioactive molecule in various biological assays.
  • Studied for its interactions with enzymes and receptors.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
  • Used in the design of drug candidates targeting specific biological pathways.

Industry:

  • Employed in the synthesis of specialty chemicals and advanced materials.
  • Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and bromine atom on the indazole ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to derivatives with modified substituents, such as:

Compound Name Substituent (Position) Key Properties Applications
tert-butyl 2-(3-amino-6-chloro-1H-indazol-1-yl)acetate Cl (6) Lower molecular weight (vs. Br); increased electrophilicity Intermediate in Suzuki couplings
methyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate Methyl ester (R) Reduced steric bulk; higher aqueous solubility Prodrug development
tert-butyl 2-(3-nitro-6-bromo-1H-indazol-1-yl)acetate NO₂ (3) Electron-withdrawing group; altered hydrogen-bonding capacity Nitro-reduction studies

Key Findings from Structural Studies

Bromine vs. Brominated derivatives exhibit stronger van der Waals interactions in crystal lattices, as observed via SHELXL refinement.

Ester Group Variations :

  • Methyl esters lack the tert-butyl group’s lipophilicity, favoring polar reaction environments. This was confirmed in solubility assays and crystallographic packing analyses.

Amino vs. Nitro Groups: The amino group’s electron-donating nature enhances nucleophilic reactivity, making it more suitable for cross-coupling reactions than nitro-substituted analogs.

Crystallographic Insights

  • SHELX Suite Utility : SHELXT’s automated space-group determination has identified that brominated indazoles often crystallize in P2₁/c (vs. P1 for chloro analogs), influencing their diffraction patterns.
  • SHELXL refinement revealed that tert-butyl esters introduce torsional strain in the acetamide linker, a feature absent in methyl ester derivatives.

Research Implications

The structural and electronic nuances highlighted above underscore the importance of substituent selection in drug design. For instance, bromine’s steric effects may be leveraged to modulate target selectivity, while ester variations optimize pharmacokinetic properties. Crystallographic tools like SHELX remain indispensable for validating these design principles.

Biological Activity

tert-butyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate is a synthetic compound belonging to the indazole family, characterized by its unique structure that includes a tert-butyl ester group, an amino group, and a bromine atom attached to the indazole ring. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its molecular formula is C₁₃H₁₆BrN₃O₂, with a molecular weight of 326.19 g/mol.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The amino group and bromine atom enhance binding affinity to these targets, potentially modulating their activity. The compound may inhibit enzyme activity by occupying the active or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor-mediated pathways, it can act as either an agonist or antagonist, influencing various biological processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. For instance, compounds in this class have been evaluated for their inhibitory effects on cancer cell lines. In vitro studies have shown that related indazole compounds exhibit IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .

Compound Cell Line IC50 (nM)
Compound AHL608.3
Compound BHCT1161.3
This compoundTBDTBD

Antimicrobial Activity

The antimicrobial properties of indazole derivatives are also notable. Studies have indicated that these compounds exhibit significant antibacterial and antifungal activities. The presence of the amino and bromine groups in this compound may enhance its interaction with microbial targets, potentially leading to effective inhibition of microbial growth .

Anti-inflammatory Effects

Research into the anti-inflammatory properties of indazole derivatives suggests that they may inhibit key inflammatory pathways. This includes modulation of cytokine production and inhibition of pro-inflammatory enzymes. The structural features of this compound could play a crucial role in these activities, making it a candidate for further investigation in inflammatory disease models .

Case Studies

In a recent study focusing on the structure-activity relationship (SAR) of indazole derivatives, researchers synthesized several related compounds and evaluated their biological activities. The findings indicated that modifications at specific positions on the indazole ring significantly affected both potency and selectivity against various biological targets .

One such derivative demonstrated potent inhibition of glycogen synthase kinase 3 beta (GSK3β), with an IC50 value significantly lower than that observed for other analogs. This highlights the potential for this compound as a lead compound in developing new therapeutic agents targeting GSK3β-related pathways .

Q & A

Basic: What are the optimal synthetic conditions for tert-butyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate to maximize yield and purity?

Answer:
The synthesis typically involves coupling tert-butyl bromoacetate with a brominated indazole derivative under basic conditions. For example, in analogous reactions, Na₂CO₃ in DMF at 80°C facilitates nucleophilic substitution, with yields exceeding 70% after purification via column chromatography (dichloromethane/methanol gradients). Key factors include stoichiometric control of the bromoacetate reagent, inert atmosphere to prevent ester hydrolysis, and post-reaction acid-base washes to remove unreacted starting materials .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:
Characterization relies on spectroscopic techniques:

  • ¹H/¹³C NMR identifies the tert-butyl group (δ ~1.38 ppm singlet) and acetate linkage (δ ~4.2 ppm for CH₂).
  • IR spectroscopy confirms the ester carbonyl stretch (~1684 cm⁻¹) and NH₂ vibrations (~3361 cm⁻¹).
  • Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 338.03 for C₁₃H₁₅BrN₃O₂⁺). Cross-referencing with literature spectra of structurally similar compounds is critical .

Advanced: How can researchers address low yields in coupling reactions involving brominated indazole derivatives?

Answer:
Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Solvent optimization : Switching from DMF to THF or acetonitrile may reduce polarity and improve regioselectivity.
  • Catalytic additives : Pd-mediated coupling (e.g., Buchwald-Hartwig conditions) enhances reactivity for challenging substrates.
  • Design of Experiments (DoE) : Statistical optimization (e.g., varying temperature, base strength) identifies critical parameters, as demonstrated in flow-chemistry protocols for analogous diazo compounds .

Advanced: How to resolve discrepancies in biological activity data between this compound and its structural analogs?

Answer:
Contradictions may arise from variations in bromine positioning or tert-butyl ester stability. For example:

  • Bromine at C6 (vs. C4 or C7 in analogs) may alter DNA intercalation or enzyme inhibition profiles.
  • Ester hydrolysis kinetics under assay conditions (e.g., pH 7.4 buffers) can generate active metabolites, complicating direct comparisons. Validate stability via HPLC before biological testing and use SAR models to rationalize differences .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:
Density Functional Theory (DFT) calculations model transition states and charge distribution to predict sites of nucleophilic attack. For example:

  • Electrostatic potential maps highlight electron-deficient regions (e.g., the indazole C3 position).
  • Activation energy barriers for tert-butyl ester cleavage under acidic/basic conditions guide solvent selection. Pair computational insights with experimental kinetics (e.g., UV-Vis monitoring of reaction progress) .

Basic: What safety precautions are essential when handling this compound?

Answer:
While toxicity data are limited, assume acute hazards due to the bromine substituent and reactive amine group:

  • Use glove boxes or fume hoods to avoid inhalation/contact.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Quench with aqueous NaHSO₃ before incineration. Documented protocols for structurally similar brominated indazoles emphasize these measures .

Advanced: How to mitigate byproduct formation during tert-butyl esterification?

Answer:
Common byproducts (e.g., di-alkylated indazoles or hydrolyzed acids) arise from over-alkylation or moisture exposure. Mitigation strategies:

  • Stoichiometric control : Limit bromoacetate to 1.1 equivalents.
  • Inert conditions : Use molecular sieves or anhydrous solvents.
  • Purification : Reverse-phase HPLC separates byproducts based on polarity differences. For persistent impurities, employ recrystallization (e.g., ethyl acetate/hexane) .

Advanced: How does the bromine substituent’s position affect biological target interactions?

Answer:
The C6 bromine’s steric and electronic effects influence binding:

  • Topoisomerase inhibition : Bromine at C6 (vs. C5) may clash with enzyme active sites, reducing potency.
  • Cellular uptake : Lipophilicity (logP) increases with bromine placement, enhancing membrane permeability. Compare with analogs like tert-butyl 6-bromo-4-chloroindole-1-carboxylate to isolate positional effects .

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